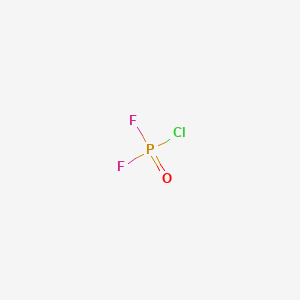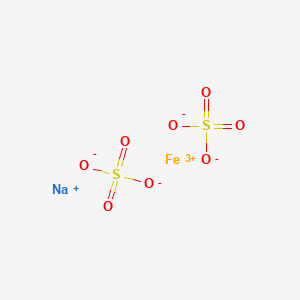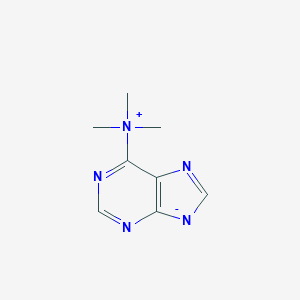
6-(Trimethylazaniumyl)purin-9-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trimethylazaniumyl)purin-9-ide, also known as Adenosine 5'-triphosphate (ATP), is a molecule that contains high energy bonds and plays a vital role in cellular metabolism. ATP is found in all living organisms and is essential for various biological processes, including muscle contraction, nerve impulse transmission, and protein synthesis.
作用機序
ATP acts as a source of energy in the body and is involved in various cellular processes. ATP is hydrolyzed by enzymes called ATPases, which break the high-energy phosphate bond and release energy. This energy is then used to power various cellular processes, such as muscle contraction and nerve impulse transmission.
生化学的および生理学的効果
ATP has numerous biochemical and physiological effects on the body. ATP is essential for muscle contraction and is involved in the regulation of blood flow and oxygen delivery to tissues. ATP is also involved in the regulation of ion channels and the maintenance of membrane potential in nerve cells. Additionally, ATP is involved in the regulation of various cellular processes, including protein synthesis and DNA replication.
実験室実験の利点と制限
ATP has numerous advantages for lab experiments, including its availability and ease of use. ATP is readily available and can be easily synthesized in the lab. Additionally, ATP is stable and can be stored for long periods. However, ATP has some limitations for lab experiments, including its sensitivity to pH and temperature. ATP is also susceptible to degradation by enzymes, which can limit its use in some experiments.
将来の方向性
There are numerous future directions for research on ATP, including the development of new ATP analogs and inhibitors. Additionally, research on the regulation of ATP synthesis and degradation could lead to new therapies for various diseases, including cancer and metabolic disorders. Further research on the role of ATP in cellular signaling and gene expression could also lead to new insights into cellular processes and disease mechanisms. Finally, research on the use of ATP in nanotechnology and biotechnology could lead to new applications in drug delivery and biosensing.
合成法
ATP can be synthesized in the body through two main pathways: glycolysis and oxidative phosphorylation. In glycolysis, glucose is broken down into pyruvate, which produces ATP through substrate-level phosphorylation. In oxidative phosphorylation, ATP is produced through the electron transport chain, which uses energy from the oxidation of nutrients to generate a proton gradient across the inner mitochondrial membrane. ATP synthase then uses the energy from the proton gradient to produce ATP.
科学的研究の応用
ATP has numerous scientific research applications, including the study of cellular metabolism, muscle contraction, and nerve impulse transmission. ATP is also used as a substrate for various enzymes, including kinases and ATPases, which are involved in various cellular processes. Additionally, ATP is used in molecular biology techniques, such as DNA sequencing and polymerase chain reaction (PCR).
特性
CAS番号 |
14612-26-1 |
|---|---|
製品名 |
6-(Trimethylazaniumyl)purin-9-ide |
分子式 |
C8H11N5 |
分子量 |
177.21 g/mol |
IUPAC名 |
trimethyl(purin-9-id-6-yl)azanium |
InChI |
InChI=1S/C8H11N5/c1-13(2,3)8-6-7(10-4-9-6)11-5-12-8/h4-5H,1-3H3 |
InChIキー |
XOWCNIATQMMHBQ-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
正規SMILES |
C[N+](C)(C)C1=NC=NC2=C1N=C[N-]2 |
その他のCAS番号 |
14612-26-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



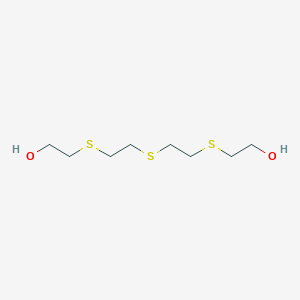
![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
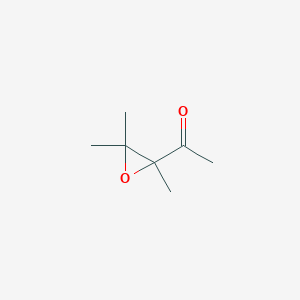
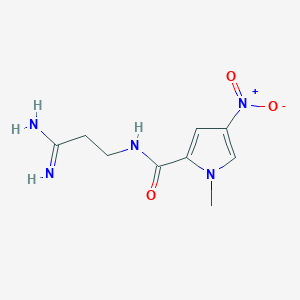
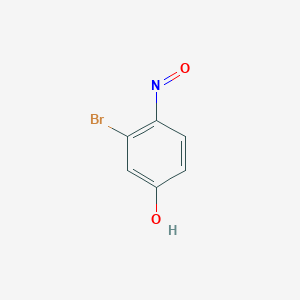
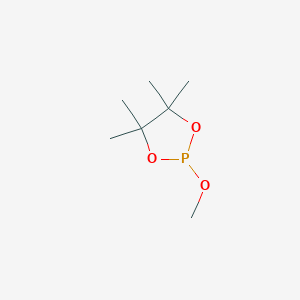

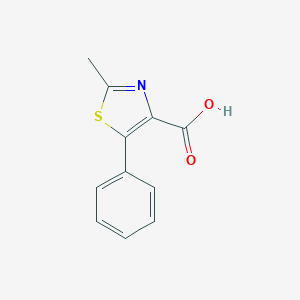
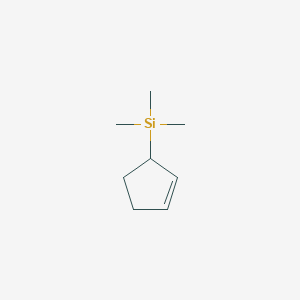
![Benzo[1,2-d:5,4-d]bisthiazole-2,6(3H,5H)-dione (7CI,8CI)](/img/structure/B82782.png)
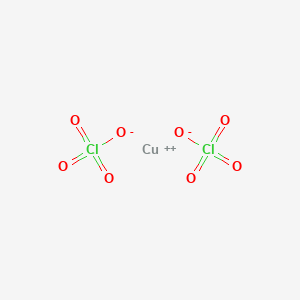
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)
